Home > Products > Screening Compounds P31260 > N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine -

N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine

Catalog Number: EVT-6207556
CAS Number:
Molecular Formula: C24H26ClN5O
Molecular Weight: 435.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation reactions: These reactions involve the reaction of hydrazines with α,β-unsaturated carbonyl compounds or their precursors. [, ]
  • Reductive amination: This method involves the reaction of a pyrazole-containing aldehyde or ketone with a suitable amine in the presence of a reducing agent. []
Mechanism of Action
  • Enzyme inhibition: Pyrazole derivatives have been reported to inhibit various enzymes involved in crucial cellular processes, including kinases [, , , ], phosphoinositide 3-kinases [], and protein tyrosine phosphatase 1B [].
  • Receptor binding: Some pyrazole derivatives can bind to specific receptors, influencing downstream signaling pathways. [, ]
Applications
  • Anticancer agents: Several pyrazole derivatives display antiproliferative activity against various cancer cell lines, including breast cancer [, , , ], and are investigated for potential anticancer therapies. [, , , ]
  • Antimicrobial agents: Some pyrazole derivatives exhibit antibacterial and antifungal activities. [, , , , ]
  • Anti-diabetic agents: Certain pyrazole derivatives show potential for managing diabetes by influencing glucose levels or related pathways. []
  • Herbicides: Research suggests that some pyrazole derivatives possess herbicidal properties, targeting weed growth and chlorophyll production. []
  • Catalysts: Metal complexes incorporating pyrazole derivatives as ligands have been investigated for their catalytic activities in various chemical reactions, including ring-opening polymerization. []

4-(3-(2-Chlorophenyl)-5-(2-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl)Benzenesulfonamide (EMP-1)

Compound Description: EMP-1 is a pyrazoline derivative investigated for its potential as an anti-breast cancer agent. Molecular docking studies revealed that EMP-1 exhibits a binding energy of -7.17 kcal/mol, comparable to the known anti-cancer drug doxorubicin, suggesting potential for further development as a therapeutic agent .

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline (3)

Compound Description: Compound 3 is a secondary amine synthesized through the reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This synthetic route highlights the versatility of pyrazole derivatives in generating diverse chemical entities .

4-(1H-Pyrazol-1-yl)-2-Butanamine Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their ability to inhibit blood platelet aggregation in vitro . The researchers found that the presence of the 4-(1H-pyrazol-1-yl)-2-butanamine scaffold contributed to the observed antiplatelet activity.

Properties

Product Name

N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine

IUPAC Name

N-[[3-(2-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]-4-pyrazol-1-ylbutan-2-amine

Molecular Formula

C24H26ClN5O

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C24H26ClN5O/c1-18(12-15-29-14-5-13-27-29)26-16-19-17-30(20-8-10-21(31-2)11-9-20)28-24(19)22-6-3-4-7-23(22)25/h3-11,13-14,17-18,26H,12,15-16H2,1-2H3

InChI Key

OKGKSHZLULYLLI-UHFFFAOYSA-N

SMILES

CC(CCN1C=CC=N1)NCC2=CN(N=C2C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Canonical SMILES

CC(CCN1C=CC=N1)NCC2=CN(N=C2C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.